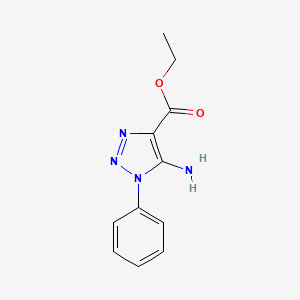

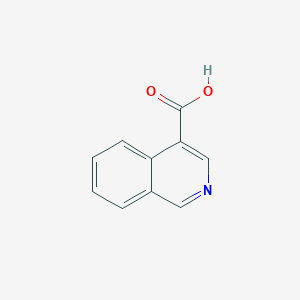

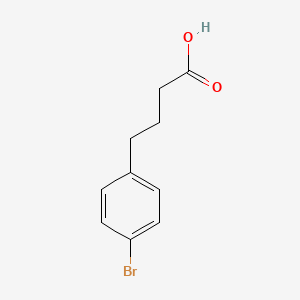

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the ruthenium-catalyzed cycloaddition to create triazole-based scaffolds , the preparation of nucleoside inhibitors of purine nucleoside phosphorylase through acetylation and ammonolysis , and the condensation reactions to form complex molecules with potential antitumor activity . These methods highlight the importance of catalysts, protecting groups, and the careful selection of reactants to achieve the desired regioselectivity and yield in the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis. For instance, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined to be an intermediate in a reaction involving potassium ethoxide . Similarly, the structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which provided insights into its antitumor activity . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of heterocyclic compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of triazole-containing dipeptides , the transformation of functional groups to create nucleoside analogs , and the reactions of thioamides with triazoles to yield various heterocyclic systems . These reactions are crucial for the development of new pharmaceuticals and demonstrate the versatility of heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various techniques, including UV, IR, mass spectrometry, pKa measurements, and NMR spectroscopy . These properties are essential for understanding the behavior of these compounds in biological systems and for the design of new drugs with improved efficacy and safety profiles.

Wissenschaftliche Forschungsanwendungen

-

Biological Activities of Oxazole Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .

- Methods of Application : The methods of application involve the synthesis of new chemical entities using oxazole as intermediates .

- Results or Outcomes : Oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

-

Isoxazole Derivatives as Regulators of Immune Functions

- Scientific Field : Immunology

- Summary of Application : Isoxazole derivatives have been found to regulate immune functions .

- Methods of Application : The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

- Results or Outcomes : Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .

-

Anti-Inflammatory Activity

- Scientific Field : Pharmacology

- Summary of Application : Certain oxazole derivatives, such as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide, have been found to exhibit anti-inflammatory activity .

- Methods of Application : The anti-inflammatory activity is typically assessed using in vivo models, such as the carrageenan-induced reaction .

- Results or Outcomes : The compound was found to suppress the carrageenan-induced reaction, indicating its potential as an anti-inflammatory agent .

-

Antibacterial Properties

- Scientific Field : Microbiology

- Summary of Application : Some oxazole derivatives have been found to possess antibacterial properties .

- Methods of Application : The antibacterial activity is typically assessed using in vitro assays against a range of bacterial strains .

- Results or Outcomes : The compound 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide was found to have antibacterial properties .

-

Anticancer Properties

- Scientific Field : Oncology

- Summary of Application : Some oxazole derivatives have been found to possess anticancer properties .

- Methods of Application : The anticancer activity is typically assessed using in vitro assays against a range of cancer cell lines .

- Results or Outcomes : The compound 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide was found to have anticancer properties .

-

Antioxidant Activity

- Scientific Field : Biochemistry

- Summary of Application : Oxazole derivatives have been found to exhibit antioxidant activity .

- Methods of Application : The antioxidant activity is typically assessed using in vitro assays, such as the DPPH radical scavenging assay .

- Results or Outcomes : The compound 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide was found to have antioxidant properties .

Safety And Hazards

Zukünftige Richtungen

Isoxazole derivatives, including 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, have significant potential in the field of medicinal chemistry . They provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Eigenschaften

IUPAC Name |

5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHRZLZAZQSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935810 | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide | |

CAS RN |

15783-70-7 | |

| Record name | NSC86859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)